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Compound of Interest

Compound Name: 2-Iodo-5-nitrosobenzamide

Cat. No.: B15164458 Get Quote

An Objective Guide for Researchers in Drug Development

In the landscape of drug discovery, the diverse class of nitroso compounds presents both

therapeutic promise and toxicological challenges. This guide provides a comparative overview

of 2-Iodo-5-nitrosobenzamide and other significant nitroso compounds, with a particular focus

on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair

and cell death pathways. Due to the limited publicly available experimental data for 2-Iodo-5-
nitrosobenzamide, this comparison extends to the broader class of nitrosobenzamides and

contrasts them with other well-characterized nitroso compounds to provide a comprehensive

perspective for researchers.

Introduction to 2-Iodo-5-nitrosobenzamide
2-Iodo-5-nitrosobenzamide is an organic compound with the molecular formula

C7H5IN2O2[1]. While specific experimental data on its biological activity is scarce in peer-

reviewed literature, its structural components—a benzamide core with iodo and nitroso

functional groups—suggest a potential role as a bioactive molecule, possibly interacting with

biological macromolecules. The benzamide moiety is a common scaffold in many

pharmacologically active compounds, including PARP inhibitors[2].

The Role of Nitroso Compounds as PARP Inhibitors
Several C-nitroso compounds, such as 6-nitroso-1,2-benzopyrone and 3-nitrosobenzamide,

have been shown to inactivate PARP, a family of enzymes critical for DNA repair and the
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maintenance of genomic stability[2][3]. PARP-1, the most abundant member of this family, is

activated by DNA strand breaks. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains

on itself and other target proteins, a process that recruits DNA repair machinery[4][5][6].

Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, a

mechanism that is particularly effective in cancer cells with existing DNA repair defects, such as

those with BRCA1/2 mutations[7]. Some nitroso compounds are thought to inhibit PARP

through covalent modification of its zinc-finger domains[2][3].

Comparative Analysis of Nitroso Compounds
To provide a useful comparison, we will examine three classes of nitroso compounds:

Nitrosobenzamides (represented by 3-Nitrosobenzamide): As a proxy for understanding the

potential action of 2-Iodo-5-nitrosobenzamide.

N-Nitrosamines (represented by N-Nitrosodimethylamine - NDMA): A class of nitroso

compounds known for their carcinogenic and genotoxic effects[8].

Nitrosoureas (represented by Carmustine - BCNU): A class of alkylating agents used in

cancer chemotherapy[9].

Below is a summary of their key properties and biological effects.
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Property
3-
Nitrosobenzamide

N-
Nitrosodimethylami
ne (NDMA)

Carmustine (BCNU)

Primary Biological

Effect

PARP Inhibition,

Induction of

Apoptosis[2]

Genotoxicity,

Carcinogenicity[8]

DNA Alkylation, Anti-

cancer[9]

Mechanism of Action

Covalent modification

of PARP zinc

fingers[2]

Metabolic activation to

an alkylating agent,

leading to DNA

adducts[8]

Alkylation and cross-

linking of DNA[10]

Therapeutic

Application

Investigational (as a

class)

None (a toxic impurity)

[8][11]

Chemotherapy for

brain tumors,

lymphoma, etc.[9]

Toxicity Profile
Induces apoptosis in

cancer cells[2]

Hepatotoxic, classified

as a probable human

carcinogen (Group

2A)[8]

Myelosuppression,

pulmonary toxicity

Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Damage Response

Upon DNA damage, PARP-1 is recruited to the site of the lesion. It then utilizes NAD+ as a

substrate to synthesize and attach PAR chains to itself and other acceptor proteins. This

PARylation event serves as a scaffold to recruit DNA repair proteins. Excessive DNA damage

can lead to PARP-1 overactivation, resulting in NAD+ and ATP depletion, which can trigger a

form of programmed cell death known as parthanatos[6].
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Caption: Simplified PARP-1 signaling pathway.

Experimental Workflow for Assessing PARP Inhibition

A common method to assess the inhibitory potential of a compound against PARP-1 is through

an in vitro enzyme activity assay. This can be followed by cellular assays to determine the

compound's effect on DNA damage and cell viability.
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Workflow for PARP Inhibitor Evaluation

Test Compound (e.g., Nitrosobenzamide)

In Vitro PARP1 Enzyme Assay Cancer Cell Line Culture (e.g., BRCA-mutant)

Determine IC50 Value Cellular Thermal Shift Assay (CETSA) or PAR Trapping Assay Cytotoxicity Assay (e.g., MTT, LDH) Synergy Study with DNA Damaging Agent

Confirm Target Engagement Assess Cell Viability / Apoptosis Evaluate Therapeutic Potential
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Caption: Experimental workflow for evaluating PARP inhibitors.

Experimental Protocols
1. In Vitro PARP-1 Inhibition Assay (ELISA-based)

This protocol is adapted from methods used to identify small-molecule inhibitors of PARP-1[12].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against PARP-1.

Materials:

96-well plates coated with histones (PARP-1 activators).

Recombinant human PARP-1 enzyme.

Biotinylated NAD+.

Streptavidin-HRP (Horseradish Peroxidase).
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HRP substrate (e.g., TMB).

Test compound (e.g., 3-nitrosobenzamide) dissolved in DMSO.

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100).

Procedure:

Add assay buffer to histone-coated wells.

Add serial dilutions of the test compound to the wells. Include a positive control (known

PARP inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle).

Add PARP-1 enzyme to all wells and incubate to allow for inhibitor binding.

Initiate the PARP reaction by adding biotinylated NAD+. Incubate to allow for PAR

synthesis.

Wash the wells to remove unbound reagents.

Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.

Wash the wells again.

Add HRP substrate and incubate for color development.

Stop the reaction with a stop solution (e.g., 1M H2SO4).

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Calculate the percent inhibition for each compound concentration and determine the IC50

value using a dose-response curve.

2. Cellular Cytotoxicity Assay (LDH Release Assay)

This protocol is based on methods to assess cytotoxicity induced by N-nitrosamines[13].

Objective: To measure the cytotoxicity of a nitroso compound on a human cell line.
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Materials:

Human cell line (e.g., HepG2 liver cells or a relevant cancer cell line).

24-well culture plates.

Cell culture medium.

Test compound.

Lactate Dehydrogenase (LDH) cytotoxicity detection kit.

Triton-X solution (for positive control).

Procedure:

Seed cells in a 24-well plate and incubate until a monolayer is formed.

Treat the cells with various concentrations of the test compound for a specified time (e.g.,

12 or 24 hours).

Include a negative control (vehicle) and a positive control (cells lysed with Triton-X to

achieve maximum LDH release).

After incubation, collect the cell culture supernatant.

Quantify the LDH released into the supernatant using the colorimetric LDH detection kit

according to the manufacturer's instructions.

Measure the absorbance at the specified wavelength.

Calculate the percentage of cytotoxicity for each concentration relative to the positive and

negative controls.

Conclusion
While direct experimental data on 2-Iodo-5-nitrosobenzamide is not readily available, its

chemical structure places it within the family of nitrosobenzamides, which have demonstrated
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potential as PARP inhibitors. This contrasts sharply with other nitroso compounds like N-

nitrosamines, which are primarily recognized as potent carcinogens, and nitrosoureas, which

function as DNA alkylating agents in chemotherapy. The comparative framework presented

here highlights the diverse biological activities within the nitroso compound class. For

researchers and drug development professionals, this underscores the importance of detailed

structure-activity relationship studies and rigorous toxicological profiling when investigating

novel therapeutic agents. Further research into compounds like 2-Iodo-5-nitrosobenzamide is

warranted to elucidate their specific mechanisms of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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